{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid
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Overview
Description
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is a chemical compound characterized by the presence of two chlorine atoms, a hydroxy group, and a phosphoryl group attached to an ethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid typically involves the reaction of ethyl phosphonic acid with chlorinating agents under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and water, followed by the addition of chlorine gas to achieve the desired chlorination . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Chemistry
In chemistry, {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is used as a precursor for the synthesis of various organophosphorus compounds. It is also employed in the development of new catalysts and reagents for organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways. It has shown promise in the development of new pharmaceuticals targeting specific enzymes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent .
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: Similar in structure but lacks the chlorine atoms.
Phosphoric Acid: Contains an additional oxygen atom compared to phosphonic acid.
Phosphine Oxide: Lacks the hydroxy group and has different oxidation states.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
185700-65-6 |
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Molecular Formula |
C2H6Cl2O5P2 |
Molecular Weight |
242.92 g/mol |
IUPAC Name |
[1-chloro-1-[chloro(hydroxy)phosphoryl]ethyl]phosphonic acid |
InChI |
InChI=1S/C2H6Cl2O5P2/c1-2(3,10(4,5)6)11(7,8)9/h1H3,(H,5,6)(H2,7,8,9) |
InChI Key |
NBUPOYRLRJGQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(P(=O)(O)O)(P(=O)(O)Cl)Cl |
Origin of Product |
United States |
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